molecular formula C20H20N4O2S B11281315 N-(1-phenylethyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide

N-(1-phenylethyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide

Cat. No.: B11281315
M. Wt: 380.5 g/mol
InChI Key: RGLBEAVBXUTRNF-UHFFFAOYSA-N
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Description

2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}-N-(1-PHENYLETHYL)ACETAMIDE is a complex organic compound with a unique structure that includes a thiazole ring, a phenylcarbamoyl group, and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}-N-(1-PHENYLETHYL)ACETAMIDE typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminothiazole with phenyl isocyanate to form the intermediate 2-(phenylcarbamoyl)amino-1,3-thiazole. This intermediate is then reacted with 1-phenylethylamine in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, may be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}-N-(1-PHENYLETHYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the phenylcarbamoyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}-N-(1-PHENYLETHYL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}-N-(1-PHENYLETHYL)ACETAMIDE involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The thiazole ring and phenylcarbamoyl group play crucial roles in these interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

    2-(Phenylcarbamoyl)amino-1,3-thiazole: Lacks the phenylethyl group.

    N-(1-Phenylethyl)acetamide: Lacks the thiazole ring.

    Phenylcarbamoyl derivatives: Various derivatives with different substituents on the phenyl ring.

Uniqueness

2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}-N-(1-PHENYLETHYL)ACETAMIDE is unique due to the combination of its thiazole ring, phenylcarbamoyl group, and phenylethyl group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .

Properties

Molecular Formula

C20H20N4O2S

Molecular Weight

380.5 g/mol

IUPAC Name

2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]-N-(1-phenylethyl)acetamide

InChI

InChI=1S/C20H20N4O2S/c1-14(15-8-4-2-5-9-15)21-18(25)12-17-13-27-20(23-17)24-19(26)22-16-10-6-3-7-11-16/h2-11,13-14H,12H2,1H3,(H,21,25)(H2,22,23,24,26)

InChI Key

RGLBEAVBXUTRNF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3

Origin of Product

United States

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